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Alisertib?

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alisertib

CAS No.: 1028486-01-2

Cat. No.: S548303

Yes. Mood alterations, including depression, are documented side effects of Alisertib (MLN8237),

particularly in pediatric clinical trials. These effects are considered a dose-limiting toxicity (DLT) [1] [2].

The table below summarizes the clinical evidence on these neuropsychiatric adverse events:

Population Reported Mood Alterations Clinical Context Citation
Pediatric patients (solid Depression, mood alteration, Identified as Dose- [1]
tumors) impaired memory, agitation, Limiting Toxicities (DLTSs)

euphoria, somnolence in a phase 1 study.
Children & adolescents Mood alterations (e.qg., Observed toxicities in a [3]
(recurrent/refractory cancers)  depression) phase 2 trial.

FAQ: What Is the Putative Mechanism Behind These
Mood Changes?

The exact mechanism in the central nervous system is not fully established, but two key factors are

highlighted in the literature:
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e Benzodiazepine-like Structure: The somnolence and some mood-altering effects are likely due to
the benzazepine structure of Alisertib, which may confer benzodiazepine-like activity [1] [2]. This
suggests a potential direct interaction with GABA receptors in the brain.

¢ Impact on Key Signaling Pathways: Preclinical studies in leukemic cells show that Alisertib can
suppress the AKTImTOR/AMPKI/p38 MAPK signaling pathway [4] [5]. This pathway is implicated in
the regulation of cellular processes and is a target of investigation in mood disorder pathologies [6].

The following diagram synthesizes these potential mechanisms leading to mood alterations:
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FAQ: How Are These Mood Alterations Managed in a
Clinical Context?

Based on clinical trial protocols, management primarily involves dose modification [1] [2].
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Management

Protocol Description Citation
Strategy

Dose Interruption & Patients with intolerable treatment-related toxicities at 50 mg twice [1][2]
Adjustment daily can be dose-reduced to 40 or 30 mg on the same schedule.

Monitoring Close monitoring for signs of mood alteration, depression, and [1] [3]
other neuropsychiatric symptoms is essential.

Experimental & Technical Support Guide

Issue: A subject in a pre-clinical study or clinical trial exhibits depression-like behavior or other mood

alterations after administration of Alisertib.

Troubleshooting Steps:

¢ Verify Causality: Correlate the onset and resolution of symptoms with the timing of Alisertib dosing
and withdrawal to establish a substance-induced relationship [7].
e Dose Modification:

o Action: Follow the established clinical protocol for dose reduction. Population PK/PD modeling
indicates that dose reduction from 50 mg to 40 or 30 mg twice daily (7 days on/14 days off)
maintains tumor pharmacodynamic effects while mitigating toxicity [1] [2].

o Rationale: This is the primary method for managing dose-limiting toxicities like mood alteration.

e Safety Monitoring:

o Action: Implement enhanced monitoring for neuropsychiatric adverse events. In a research
setting, this could include standardized behavioral assessments in animal models or more
frequent patient-reported outcome surveys in clinical trials.

o Rationale: Early detection allows for prompt intervention and prevents more severe
complications [7].

e Consult a Specialist:

o Action: For severe cases, involve a psychiatrist or clinical toxicologist.

o Rationale: They can assist in differential diagnosis and management, as substance-induced
disorders can mimic primary psychiatric illnesses [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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